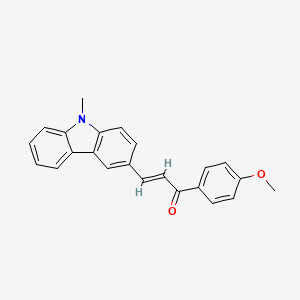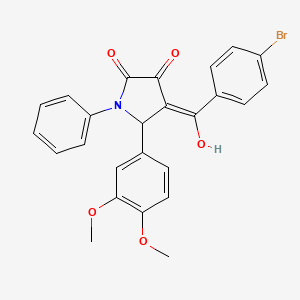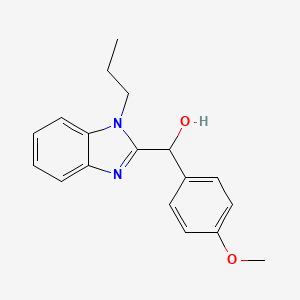
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B/1D receptors. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a role in mood regulation, anxiety, and pain perception.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In neuroscience, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to increase the levels of serotonin and dopamine in certain brain regions, suggesting its potential use as an antidepressant and anxiolytic agent. In oncology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, indicating its potential use as an anticancer agent. In immunology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to modulate the production of cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide in lab experiments is that it has shown to have potent and selective activity against the 5-HT1B/1D receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide. In neuroscience, further studies are needed to explore the potential use of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide as an antidepressant and anxiolytic agent, and to investigate its effects on other neurotransmitter systems. In oncology, further studies are needed to determine the efficacy of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide as an anticancer agent in vivo, and to investigate its potential use in combination with other anticancer drugs. In immunology, further studies are needed to explore the potential use of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide in the treatment of autoimmune diseases, and to investigate its effects on other components of the immune system.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression disorders. In oncology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent. In immunology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFJFRFYNODTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-ethylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)
![dibenzo[a,i]phenazine](/img/structure/B5295178.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295204.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)


![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)